4-Iodo-1-methyl-2-phenyl-1H-imidazole

Catalog No.
S15388865
CAS No.
M.F
C10H9IN2
M. Wt
284.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-1-methyl-2-phenyl-1H-imidazole

Product Name

4-Iodo-1-methyl-2-phenyl-1H-imidazole

IUPAC Name

4-iodo-1-methyl-2-phenylimidazole

Molecular Formula

C10H9IN2

Molecular Weight

284.10 g/mol

InChI

InChI=1S/C10H9IN2/c1-13-7-9(11)12-10(13)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

YHDRMQRIQRTPSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C2=CC=CC=C2)I

4-Iodo-1-methyl-2-phenyl-1H-imidazole is a chemical compound that belongs to the imidazole family, characterized by its unique structure which includes an iodine atom at the 4-position, a methyl group at the 1-position, and a phenyl group at the 2-position of the imidazole ring. The molecular formula of this compound is C10H9N2I, and it has a molecular weight of approximately 288.1 g/mol. The compound is notable for its potential applications in pharmaceuticals and as a building block in organic synthesis due to its reactivity and biological properties.

Typical of imidazole derivatives. These include:

  • Cross-Coupling Reactions: The iodine atom can undergo nucleophilic substitution reactions, making it useful in cross-coupling reactions with organometallic reagents such as boronic acids. This allows for the formation of diverse aryl-substituted imidazoles .
  • Electrophilic Aromatic Substitution: The phenyl group can be subjected to electrophilic aromatic substitution, enhancing the compound's versatility in creating more complex structures .
  • Nucleophilic Addition: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for various nucleophilic addition reactions that can modify the imidazole structure .

Research indicates that 4-Iodo-1-methyl-2-phenyl-1H-imidazole exhibits various biological activities. Imidazole derivatives are known for their potential as:

  • Antimicrobial Agents: Compounds within this class have shown efficacy against certain bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties: Some studies have indicated that imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
  • Xanthine Oxidase Inhibitors: Certain derivatives of imidazole have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production, which could be beneficial in treating conditions like gout .

The synthesis of 4-Iodo-1-methyl-2-phenyl-1H-imidazole can be achieved through several methods:

  • Iodination of Imidazoles: Starting from 1-methyl-2-phenylimidazole, iodination can be performed using iodine or iodine monochloride under acidic conditions to introduce the iodine atom at the 4-position.
  • Microwave-Assisted Synthesis: A more efficient method involves microwave-assisted reactions where starting materials are combined with iodine sources and subjected to microwave irradiation to enhance reaction rates and yields .
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling methods with aryl iodides or boronic acids allows for the formation of substituted imidazoles efficiently .

4-Iodo-1-methyl-2-phenyl-1H-imidazole has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting infections and cancers.
  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry.

Studies on interaction profiles indicate that 4-Iodo-1-methyl-2-phenyl-1H-imidazole may interact with various biological targets due to its structural properties. Research into its binding affinities with enzymes such as xanthine oxidase has shown promising results, indicating potential therapeutic applications in managing hyperuricemia and related conditions . Furthermore, its interactions with other biomolecules are being explored to understand its full pharmacological potential.

Several compounds share structural similarities with 4-Iodo-1-methyl-2-phenyl-1H-imidazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-Iodo-1-methylimidazoleIodine at the 2-positionLacks phenyl substitution; primarily used in simpler syntheses .
4-MethylimidazoleMethyl group at the 4-positionDoes not contain iodine; used primarily for its basic properties .
5-Iodo-2-methylimidazoleIodine at the 5-positionDifferent position of iodine; less explored biologically .
4,5-Diiodo-1-methylimidazoleTwo iodine atoms at positions 4 and 5Increased halogenation may enhance reactivity but alters biological profile .
2-(Phenyl)-imidazo[1,2-a]pyridineImidazopyridine structureIncorporates a pyridine ring; distinct biological activities compared to simple imidazoles .

The presence of both iodine and phenyl groups in 4-Iodo-1-methyl-2-phenyl-1H-imidazole gives it unique reactivity and biological properties that differentiate it from other similar compounds. Its specific arrangement allows for diverse synthetic pathways and potential therapeutic applications not fully explored by other derivatives.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

283.98105 g/mol

Monoisotopic Mass

283.98105 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

Explore Compound Types